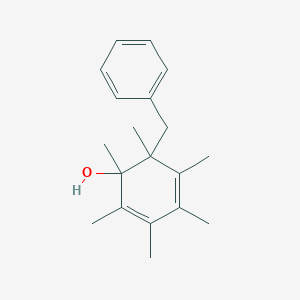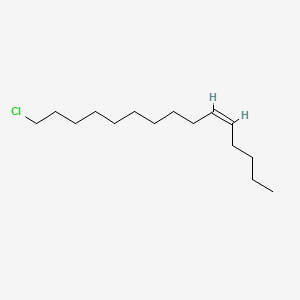
5-Pentadecene, 15-chloro-, (5Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Pentadecene, 15-chloro-, (5Z)- is an organic compound with the molecular formula C15H29Cl It is a chlorinated derivative of pentadecene, characterized by the presence of a chlorine atom at the 15th position and a double bond at the 5th position in the Z-configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentadecene, 15-chloro-, (5Z)- typically involves the chlorination of pentadecene. The reaction can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure the selective addition of chlorine at the desired position. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 5-Pentadecene, 15-chloro-, (5Z)- may involve large-scale chlorination processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and advanced separation techniques to isolate and purify the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-Pentadecene, 15-chloro-, (5Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can remove the chlorine atom or reduce the double bond.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can replace the chlorine atom.
Major Products Formed
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of pentadecene or other reduced derivatives.
Substitution: Formation of substituted pentadecene derivatives.
Aplicaciones Científicas De Investigación
5-Pentadecene, 15-chloro-, (5Z)- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Pentadecene, 15-chloro-, (5Z)- depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Pentadecene: The non-chlorinated analog of 5-Pentadecene, 15-chloro-, (5Z)-.
15-Chloropentadecane: A saturated analog with a chlorine atom at the 15th position but no double bond.
5-Hexadecene, 15-chloro-, (5Z)-: A similar compound with an additional carbon atom in the chain.
Uniqueness
5-Pentadecene, 15-chloro-, (5Z)- is unique due to the presence of both a chlorine atom and a double bond in the Z-configuration
Propiedades
Número CAS |
71317-66-3 |
|---|---|
Fórmula molecular |
C15H29Cl |
Peso molecular |
244.84 g/mol |
Nombre IUPAC |
(Z)-15-chloropentadec-5-ene |
InChI |
InChI=1S/C15H29Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h5-6H,2-4,7-15H2,1H3/b6-5- |
Clave InChI |
WMHCASOPQWLUIM-WAYWQWQTSA-N |
SMILES isomérico |
CCCC/C=C\CCCCCCCCCCl |
SMILES canónico |
CCCCC=CCCCCCCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


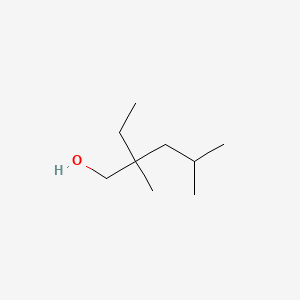
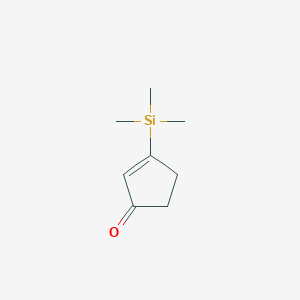
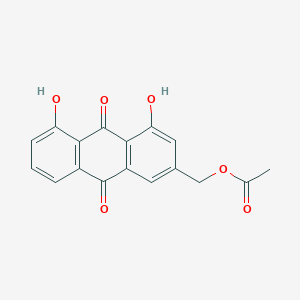
![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate](/img/structure/B14468157.png)
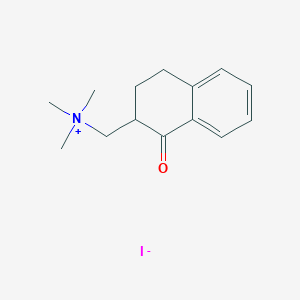

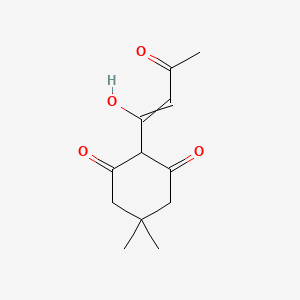
![Bis[1-(naphthalen-1-yl)ethylidene]hydrazine](/img/structure/B14468188.png)
![Dibutyltinbis[2-(myristoyloxy)ethylmercaptide]](/img/structure/B14468191.png)
![(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,5'-[1,3]oxazolidine]](/img/structure/B14468196.png)

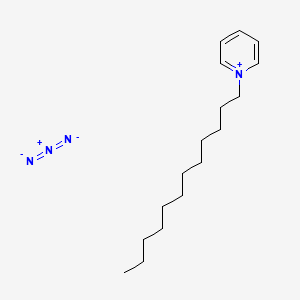
![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14468224.png)
